Isosorbide-13C6 Dinitrate
Description
Rationale for Carbon-13 Isotopic Enrichment within Isosorbide (B1672297) Dinitrate Molecular Structure
The enrichment of the Isosorbide Dinitrate molecule with Carbon-13 to create Isosorbide-13C6 Dinitrate serves a critical purpose in analytical chemistry. In pharmacokinetic studies, it is essential to accurately measure the concentration of a drug and its metabolites in biological fluids like plasma or urine. This compound is primarily used as an internal standard in such analyses. fda.gov
Because it is chemically identical to the unlabeled drug, it behaves in the same way during sample preparation and analysis. However, its higher mass due to the six ¹³C atoms allows it to be distinguished by a mass spectrometer. By adding a known amount of this compound to a biological sample, researchers can accurately quantify the amount of unlabeled Isosorbide Dinitrate and its metabolites present, a technique known as isotope dilution mass spectrometry. researchgate.net This method is considered the gold standard for quantitative bioanalysis due to its high precision and accuracy.
Historical Context of Isotopic Tracer Applications in Chemical Biology
The use of isotopes as tracers in biological research dates back to the early 20th century. Early studies primarily utilized radioactive isotopes to trace the metabolic fate of various substances. medchemexpress.com The discovery of radioactivity at the end of the 19th century paved the way for these pioneering investigations. medchemexpress.com However, the use of radioactive materials posed safety concerns.
The development of mass spectrometry and the availability of stable isotopes provided a safer alternative for many applications. medchemexpress.com The ability to use non-radioactive tracers opened up new avenues for research in humans, leading to significant advancements in our understanding of metabolism, disease, and drug action. researchgate.net
Detailed Research Findings
Research involving this compound has predominantly focused on its application as an internal standard for the quantitative analysis of isosorbide dinitrate and its primary active metabolites, isosorbide-2-mononitrate (2-ISMN) and isosorbide-5-mononitrate (5-ISMN), in biological matrices.
Several validated bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed that employ ¹³C₆-labeled isosorbide dinitrate or its mononitrate metabolites. researchgate.netunimi.it These methods are crucial for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted by the body. scbt.com
In these studies, a known quantity of this compound is added to patient plasma samples. During LC-MS/MS analysis, the instrument can differentiate between the unlabeled drug and the heavier, labeled internal standard. This allows for precise quantification of the parent drug and its metabolites, even at very low concentrations. unimi.it For instance, one method reported the ability to quantify isosorbide dinitrate in human plasma in the picogram per milliliter range. researchgate.net
While the primary application of this compound has been as an analytical tool, the data generated from these pharmacokinetic studies are vital for understanding the clinical pharmacology of isosorbide dinitrate. This includes determining its bioavailability, metabolic pathways, and the half-life of the parent drug and its active metabolites. medchemexpress.com
Data Tables
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | ¹³C₆H₈N₂O₈ schd-shimadzu.com |
| Molecular Weight | 242.09 g/mol schd-shimadzu.com |
| Appearance | White Solid drugbank.com |
| Melting Point | 69-71°C drugbank.com |
| Solubility | Chloroform, Methanol (B129727) drugbank.com |
| Isotopic Enrichment | Minimum 99% ¹³C schd-shimadzu.com |
Analytical Methods Utilizing this compound
| Analytical Technique | Application | Internal Standard | Reference |
| LC-MS/MS | Quantification of isosorbide dinitrate and its metabolites in human plasma | This compound, Isosorbide-13C6 5-mononitrate | researchgate.netunimi.it |
| GC- or LC-MS | Quantification of isosorbide metabolites | Labeled Isosorbide metabolite | fda.gov |
Properties
CAS No. |
1246815-45-1 |
|---|---|
Molecular Formula |
[13C]6H8N2O8 |
Molecular Weight |
242.09 |
Purity |
95% by HPLC; 98% atom 13C |
Related CAS |
87-33-2 (unlabelled) |
Synonyms |
1,4:3,6-Dianhydro-D-glucitol-13C6 Dinitrate; Dinitrosorbide-13C6; 1,4:3,6-Dianhydrosorbitol-13C6 2,5-Dinitrate; Carvasin-13C6; Cedocard-13C6; Corovliss-13C6; Dignonitrat-13C6; Dilatrate-13C6; Diniket-13C6; ISDN-13C6 |
tag |
Isosorbide Impurities |
Origin of Product |
United States |
Advanced Analytical Characterization Techniques for Isosorbide 13c6 Dinitrate
High-Resolution Mass Spectrometry for Isotopic Purity and Molecular Integrity Assessment
High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the molecular integrity and assessing the isotopic purity of Isosorbide-13C6 Dinitrate. HRMS instruments, such as Orbitrap or Fourier transform-ion cyclotron resonance (FT-ICR) mass spectrometers, provide high mass accuracy and resolving power, which are essential for distinguishing between the 13C-labeled compound and its unlabeled counterpart. nih.gov
The primary objective of this analysis is to determine the isotopic enrichment of the labeled compound. This is achieved by comparing the measured isotopic distribution of the molecule with the theoretical distribution calculated for a given level of 13C enrichment. nih.gov A general strategy involves recording the full scan mass spectrum, extracting the isotopic ions, and integrating their signals to calculate the isotopic enrichment. rsc.org For this compound, the mass difference between the labeled and unlabeled compound is approximately 6 Da. HRMS can easily resolve these and other isotopologues, allowing for a precise determination of the percentage of 13C incorporation.
Furthermore, HRMS is used to verify the molecular formula and, by extension, the molecular integrity of the compound. The high mass accuracy of HRMS allows for the determination of the elemental composition of the parent ion and its fragment ions, confirming that the dinitrate ester groups are intact and that no degradation has occurred.
A summary of expected HRMS data for this compound is presented below:
| Parameter | Expected Value |
| Molecular Formula | ¹³C₆H₈N₂O₈ |
| Monoisotopic Mass | 242.0415 amu |
| Isotopic Enrichment | >98% |
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Isotope Location Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules and is critical for verifying the exact location of the 13C labels in this compound. Both ¹H NMR and ¹³C NMR are employed to provide a complete picture of the molecular structure.
¹³C NMR is the most direct method for confirming the location of the isotopic labels. For this compound, the spectrum is expected to show signals only for the six carbon atoms of the isosorbide (B1672297) core, with their chemical shifts corresponding to those of the unlabeled compound but with significantly enhanced intensity due to the ¹³C enrichment. psu.edu The absence of signals at the natural abundance of ¹³C for any other carbon-containing impurities further confirms the purity of the sample. The predicted ¹³C NMR chemical shifts for Isosorbide Dinitrate provide a reference for comparison. drugbank.comrsc.org
A representative table of expected NMR data is provided below:
| Nucleus | Expected Chemical Shift Range (ppm) | Purpose |
| ¹H NMR | 3.5 - 5.5 | Confirm isosorbide backbone and nitrate (B79036) ester presence |
| ¹³C NMR | 70 - 90 | Verify the location and enrichment of the ¹³C labels |
Chromatographic Separation Methods for this compound and its Labeled Metabolites
Chromatographic methods are essential for separating this compound from its unlabeled counterpart and its labeled metabolites, ensuring accurate quantification in biological matrices.
LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. veedacr.com For this compound and its labeled metabolites, a robust LC-MS/MS method is crucial for pharmacokinetic studies.
Method development typically involves optimizing the chromatographic separation and the mass spectrometric detection. A C18 column is often used for the separation of isosorbide dinitrate and its mononitrate metabolites. veedacr.com Gradient elution with a mobile phase consisting of methanol (B129727) and water with an additive like ammonium (B1175870) acetate (B1210297) is commonly employed. veedacr.com
In the mass spectrometer, multiple reaction monitoring (MRM) is used for quantification. veedacr.com Specific precursor-to-product ion transitions are selected for this compound and its labeled metabolites. For instance, the transition for this compound might be m/z 300.9 → m/z 59.0. google.com Since neutral organic nitrates can have poor ionization efficiency, adduct formation, such as with acetate, is often used to enhance the signal in negative ion mode. nih.gov
A summary of typical LC-MS/MS parameters is shown below:
| Parameter | Typical Conditions |
| LC Column | C18 (e.g., Gemini C18, 150 x 4.6 mm, 5 µm) veedacr.com |
| Mobile Phase | Gradient of Methanol and Water with Ammonium Acetate veedacr.com |
| Ionization Mode | Electrospray Ionization (ESI), often in negative mode nih.gov |
| MS Detection | Multiple Reaction Monitoring (MRM) veedacr.com |
Gas chromatography-mass spectrometry (GC-MS) provides an alternative approach for the analysis of isosorbide dinitrate and its metabolites. However, due to the thermal instability of nitrate esters, derivatization is often necessary to create more volatile and thermally stable compounds. scioninstruments.com Common derivatization agents include trimethylsilyl (B98337) (TMS) reagents. researchgate.net
The separation is typically achieved on a non-polar capillary column, such as a DB-1 or similar. researchgate.net The mass spectrometer is then used for detection and quantification, often in selected ion monitoring (SIM) mode to enhance sensitivity. GC-MS has been successfully used for the simultaneous determination of isosorbide dinitrate and its mononitrate metabolites in human plasma. capes.gov.br
Isosorbide dinitrate has two active metabolites, isosorbide-2-mononitrate (2-ISMN) and isosorbide-5-mononitrate (5-ISMN), which are positional isomers. veedacr.com The separation of these isomers is critical for understanding their individual pharmacokinetic profiles. Chiral chromatography can be employed for this purpose, although conventional C18 columns can also achieve separation. veedacr.comresearchgate.net
Specific chiral columns have been developed and validated for the simultaneous determination of these enantiomeric metabolites. nih.govresearchgate.net Supercritical fluid chromatography (SFC) has also been shown to be an effective technique for the chiral separation of isosorbide dinitrate and its metabolites. silae.it
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Volatile Derivatives
Quantitative Methodologies for Isotopic Ratio Analysis
The accurate determination of the isotopic ratio is fundamental to the use of this compound as an internal standard. Mass spectrometry is the primary technique for this analysis.
A general method for determining the enrichment of isotopically labeled molecules involves several steps:
Evaluating the linearity of the mass spectrometer. nih.gov
Determining the purity of the mass cluster using the unlabeled analogue. nih.gov
Calculating the theoretical isotopic distribution for various enrichment levels. nih.gov
Comparing the measured isotopic distribution with the calculated distributions to find the best fit. nih.gov
This process corrects for measurement errors and provides a reliable value for the isotopic enrichment. nih.gov Isotope ratio mass spectrometry (IRMS) is a highly precise technique for this purpose, but modern high-resolution mass spectrometers are also capable of providing accurate isotopic ratio measurements. researchgate.net The analysis of the ¹³C/¹²C ratio is crucial for confirming the high enrichment of the labeled compound. mdpi.com
Research Applications of Isosorbide 13c6 Dinitrate As a Stable Isotope Tracer and Internal Standard
Methodologies for Investigating Metabolic Pathways Using Stable Isotope Labeling
The use of stable isotope labeling, particularly with ¹³C, has revolutionized the study of drug metabolism. Isosorbide-13C6 dinitrate is instrumental in these investigations, providing an unambiguous way to trace the fate of the parent drug and its derivatives within a biological system. medchemexpress.comnih.gov
Elucidation of Enzymatic Denitration Pathways in Research Models
Isosorbide (B1672297) dinitrate undergoes significant metabolism in the body, primarily through enzymatic denitration. inchem.orgnih.gov This process results in the formation of its main active metabolites, isosorbide-2-mononitrate (2-ISMN) and isosorbide-5-mononitrate (5-ISMN). inchem.orgnih.gov The use of this compound in research models allows scientists to precisely follow this denitration process. nih.gov By administering the ¹³C-labeled compound, researchers can distinguish the drug and its metabolites from endogenous molecules, enabling a clear understanding of the enzymatic pathways involved. patsnap.com Studies in animal models, such as dogs, have shown that isosorbide dinitrate is rapidly denitrated, with isosorbide-5-mononitrate being the major metabolite and isosorbide-2-mononitrate as a minor one. nih.gov The rate of denitration is inversely related to the concentration of the respective nitrate (B79036) compounds in the blood. nih.gov
Quantitative Analytical Method Development in Pharmacokinetic Research
Accurate quantification of drugs and their metabolites in biological fluids is a cornerstone of pharmacokinetic research. This compound is an invaluable tool in the development and validation of these highly sensitive analytical methods. clearsynth.comveedacr.com
Utilization as an Internal Standard in Isotope Dilution Mass Spectrometry for Bioanalytical Quantification
This compound is widely used as an internal standard in isotope dilution mass spectrometry (IDMS). clearsynth.comindiamart.com IDMS is a powerful technique that provides a high degree of accuracy and precision in quantification. In this method, a known amount of this compound is added to a biological sample (e.g., plasma) before processing. veedacr.comgoogle.com Because the labeled standard is chemically identical to the unlabeled drug, it experiences the same extraction losses and ionization effects during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). veedacr.com By measuring the ratio of the unlabeled drug to the ¹³C-labeled internal standard, analysts can accurately determine the concentration of the drug in the original sample, compensating for any variability in sample preparation and analysis. veedacr.comgoogle.com This approach is fundamental to reliable bioanalytical quantification in clinical and preclinical studies. veedacr.comuu.nl
A study detailing a sensitive and reproducible bioanalytical method for the simultaneous determination of isosorbide dinitrate and its metabolites in human plasma utilized this compound and its corresponding labeled mononitrate metabolites as internal standards. veedacr.com The method demonstrated linearity over a specific concentration range for each analyte. veedacr.com
| Analyte | Calibration Range (ng/mL) | Lower Limit of Quantification (LOQ) (ng/mL) |
|---|---|---|
| Isosorbide Dinitrate (ISDN) | 0.4 - 100 | 0.400 |
| Isosorbide-2-mononitrate (2-ISMN) | 2.000 - 500.000 | 2.000 |
| Isosorbide-5-mononitrate (5-ISMN) | 2.000 - 500.000 | 2.000 |
Development of Bioanalytical Methods for Preclinical Pharmacokinetic Studies
Before a drug can be tested in humans, its pharmacokinetic properties must be thoroughly evaluated in preclinical animal studies. uni-halle.de The development of reliable bioanalytical methods is a prerequisite for these studies. This compound plays a key role in establishing these methods for animal plasma or tissues. google.com Its use as an internal standard ensures the accuracy and reproducibility of the data generated, which is essential for determining key pharmacokinetic parameters and for making informed decisions about the drug's potential for further development. clearsynth.comuni-halle.de
Investigation of Isosorbide 13c6 Dinitrate Degradation and Stability in Research Models
Methodologies for Chemical Stability Studies
The chemical stability of Isosorbide (B1672297) Dinitrate is a critical parameter assessed using various analytical techniques, primarily through forced degradation studies. These studies expose the compound to a range of stress conditions to identify potential degradation products and develop stability-indicating analytical methods.
A key methodology is High-Performance Liquid Chromatography (HPLC), often with a Photodiode Array (PDA) detector. researchgate.net A stability-indicating HPLC method was developed to separate ISDN from its degradation products using a mobile phase of methanol (B129727) and water (50:50, v/v) with detection at 205 nm. researchgate.net Forced degradation studies demonstrated that the molecule is unstable under several conditions, including hydrolysis, basic photolysis, oxidation, and heat. researchgate.net
Another advanced approach involves the use of Ultra-Performance Liquid Chromatography (UPLC), which offers reduced solvent consumption and faster analysis times, aligning with the principles of Green Analytical Chemistry. researchgate.net An eco-friendly UPLC method has been developed to separate ISDN from its degradation products using a C18 column with a mobile phase of ethanol (B145695) and 0.1% trifluoroacetic acid (60:40 v/v). researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also employed due to its high sensitivity and selectivity, which is particularly useful as isosorbide dinitrate is a neutral molecule that can be difficult to ionize. google.com The compound's thermal instability makes Gas Chromatography (GC) methods more challenging. google.com
Forced degradation studies are conducted under the following conditions:
Acid Hydrolysis: The compound is exposed to acids like 0.1 M HCl at elevated temperatures (e.g., 60°C). researchgate.net
Neutral Hydrolysis: The compound is stressed in water at elevated temperatures. researchgate.net
Basic Hydrolysis and Photolysis: Stability is tested in a basic solution (e.g., 0.1 M NaOH) and under light exposure. researchgate.net
Oxidative Degradation: Hydrogen peroxide (e.g., 3% H2O2) is used to induce oxidation. researchgate.net
Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 80°C) over several days. researchgate.net
The primary degradation products identified in stability studies include isomers of isosorbide mononitrate. uspnf.com
Table 1: Summary of Forced Degradation Studies on Isosorbide Dinitrate This interactive table summarizes findings from stability studies.
| Stress Condition | Conditions Applied | Stability Outcome | Reference |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, 60°C for 72 hours | Unstable | researchgate.net |
| Basic Hydrolysis | 0.1 M NaOH, 60°C for 5 hours | Unstable | researchgate.net |
| Neutral Hydrolysis | Water, 60°C for 24 hours | Unstable | researchgate.net |
| Oxidative Stress | 3% H₂O₂, 25°C for 24 hours | Unstable | researchgate.net |
| Basic Photolysis | 0.1 M NaOH, 8 hours light exposure | Unstable | researchgate.net |
| Dry Heat | 80°C for 6 days | Unstable | researchgate.net |
Approaches to In Vitro Degradation Pathway Elucidation
The in vitro degradation of Isosorbide-13C6 Dinitrate mirrors the metabolic pathways of ISDN. The primary route of metabolism is enzymatic denitration, which results in the formation of two principal active metabolites: Isosorbide-2-mononitrate (2-ISMN) and Isosorbide-5-mononitrate (5-ISMN). veedacr.com It is understood that the entire dose of ISDN is eventually converted to these two metabolites. researchgate.net
The bioactivation and metabolism of organic nitrates are complex. While some high-potency nitrates are metabolized by mitochondrial aldehyde dehydrogenase (ALDH-2), lower-potency nitrates like ISDN are primarily metabolized by Cytochrome P450 enzymes in vascular tissue. scialert.net Furthermore, studies suggest that glutathione-S-transferases, present in the cytosol of most cells, contribute significantly to the metabolism of ISDN, indicating that substantial extrahepatic metabolism occurs. nih.gov The ratio of the metabolites produced (2-ISMN vs. 5-ISMN) can differ depending on whether the administration is intravenous or oral, which supports the theory of metabolism occurring at multiple sites beyond the liver. nih.gov
In addition to enzymatic pathways, chemical degradation can occur in vitro. One study demonstrated that ISDN is rapidly decomposed in the presence of the thiol-containing compound N-acetylcysteine (NAC). scialert.net During incubation with NAC, about 20% of the ISDN was degraded. scialert.net
The elucidation of these pathways relies heavily on advanced analytical methods capable of separating and quantifying the isomeric mononitrates. Chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a validated method for the simultaneous determination of 2-ISMN and 5-ISMN in plasma. researchgate.net In these methods, Isosorbide-13C6 5-mononitrate is often used as the internal standard. researchgate.net
Table 2: Major In Vitro Degradation Products of Isosorbide Dinitrate This interactive table outlines the key metabolites and degradation products identified in research models.
| Degradation Product / Metabolite | System / Enzyme Implicated | Research Context | Reference |
|---|---|---|---|
| Isosorbide-2-mononitrate (2-ISMN) | Cytochrome P450, Glutathione-S-transferases | Enzymatic denitration in plasma/tissue | veedacr.comscialert.netnih.gov |
| Isosorbide-5-mononitrate (5-ISMN) | Cytochrome P450, Glutathione-S-transferases | Enzymatic denitration in plasma/tissue | veedacr.comscialert.netnih.gov |
| Nitrite/Nitric Oxide | N-acetylcysteine (NAC) | Chemical decomposition in solution | scialert.net |
Research on Environmental Fate and Degradation Mechanisms
Research on the specific environmental fate and degradation of this compound is not available, which is typical for an isotopically labeled analytical standard. However, insights can be drawn from assessments of its primary metabolite, Isosorbide-5-mononitrate (ISMN), and the parent compound's extensive metabolism in humans.
Studies on the disposition of ISDN in humans show that it is almost completely biotransformed into its metabolites, which are then primarily excreted via urine. researchgate.net This extensive metabolism means that very little of the parent compound, Isosorbide Dinitrate, is expected to be released directly into the environment through patient use. nih.govresearchgate.net The environmental burden would therefore consist mainly of its more water-soluble mononitrate metabolites.
In a related area, research has focused on developing "green" analytical methods for ISDN to minimize the environmental impact of the chemical analysis process itself by reducing the use of toxic solvents like acetonitrile (B52724) and methanol. researchgate.netresearchgate.net
Table 3: Summary of Environmental Fate Data for Isosorbide-5-Mononitrate (Primary Metabolite) This interactive table presents available data regarding the environmental impact of a key degradation product.
| Parameter | Finding | Implication | Reference |
|---|---|---|---|
| Biodegradation | No information available; assumed not to be readily biodegradable for assessment. | Potential for persistence in the environment. | astrazeneca.com |
| Bioaccumulation | Risk of bioaccumulation in aquatic organisms is low. | Unlikely to concentrate in the food chain. | astrazeneca.com |
| Environmental Risk | Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 1.86x10⁻⁴. | Use of the substance is considered to pose an insignificant environmental risk. | astrazeneca.com |
Emerging Methodological Advancements and Future Research Perspectives
Innovations in Stable Isotope Labeling Technologies for Complex Molecules
The synthesis of intricate molecules uniformly labeled with stable isotopes, like Isosorbide-13C6 Dinitrate, relies on precise chemical methods. creative-proteomics.com Direct chemical synthesis, where isotopes are incorporated during the molecule's construction, is a foundational technique for creating such compounds. creative-proteomics.com Recent years have witnessed remarkable innovations that enhance the efficiency, precision, and scope of these labeling strategies. musechem.com
Catalysis-driven methods, particularly using iridium and ruthenium catalysts for hydrogen isotope exchange (HIE), have broadened the range of molecules that can be labeled, including complex pharmaceuticals. musechem.com For a molecule like this compound, which originates from the sugar alcohol sorbitol, advanced enzymatic and synthetic strategies are crucial for efficiently building the ¹³C-labeled core structure before nitration. nih.gov These evolving technologies are making the production of sophisticated tracers more cost-effective and accessible, paving the way for wider application in research. adesisinc.com
Advanced Spectrometric Techniques for Enhanced Isotope Detection and Quantitation
Once synthesized, the accurate detection and quantification of isotopically labeled compounds are paramount. Modern spectrometry has evolved to offer extraordinary sensitivity and precision, which is essential for differentiating labeled molecules from their natural-abundance counterparts. scispace.com
Mass spectrometry (MS) is a cornerstone of isotope analysis. numberanalytics.com High-resolution MS techniques, such as Fourier Transform Ion Cyclotron Resonance (FTICR-MS) and Orbitrap MS, can determine the exact mass of this compound, confirming its elemental composition and isotopic enrichment with high accuracy. numberanalytics.com Inductively coupled plasma mass spectrometry (ICP-MS) and thermal ionization mass spectrometry (TIMS) are other powerful tools for precise isotope ratio measurements. scispace.comrsc.org These methods are critical for verifying the successful incorporation of the ¹³C atoms and ensuring the quality of the isotopic standard. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary and equally powerful approach. wiley.com While one-dimensional ¹H NMR is a standard analytical tool, quantitative ¹³C NMR is uniquely suited for determining the specific positions of the ¹³C labels within a molecule. acs.orgresearchgate.net For this compound, this technique can confirm that all six carbon atoms of the sorbitol-derived core are indeed the ¹³C isotope. acs.org This positional information is invaluable for mechanistic studies, such as tracking the metabolic fate of different parts of the molecule. nih.gov The combination of advanced MS and NMR methods provides a comprehensive characterization of labeled compounds, ensuring their suitability for quantitative research. wiley.com
Table 2: Comparison of Advanced Spectrometric Detection Techniques
| Technique | Principle | Application for Isotope Analysis |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with very high accuracy, differentiating molecules with minute mass differences. numberanalytics.com | Confirms molecular formula and isotopic purity of compounds like this compound. numberanalytics.com |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Uses a high-temperature plasma to ionize the sample, allowing for highly sensitive elemental and isotopic analysis. scispace.comnumberanalytics.com | Measures isotope ratios with high precision and accuracy, particularly for trace elements. scispace.com |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Uses the magnetic properties of atomic nuclei to determine the structure and quantity of specific isotopomers in a sample. researchgate.net | Determines the exact location and abundance of isotopes (e.g., ¹³C) within a molecule's structure. acs.org |
| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis to fragment ions and analyze the resulting pieces for structural elucidation. | Fragments labeled molecules to confirm the location of the isotopic label within a specific part of the molecular structure. |
This table contains interactive data.
Interdisciplinary Research Paradigms Utilizing Isotopic Tracers in Chemical and Biological Systems
The application of stable isotope tracers like this compound transcends traditional disciplinary boundaries, fostering new research paradigms in fields ranging from pharmacology to environmental science. adesisinc.comuniversite-paris-saclay.fr Isotopic labeling is a pivotal technique in pharmaceutical research, offering unparalleled insights into a drug's journey through a biological system. musechem.com
In metabolomics, stable isotope tracers are essential for elucidating metabolic pathways and measuring metabolic flux. nih.govsilantes.com By introducing a ¹³C-labeled compound, researchers can trace the metabolic transformation of Isosorbide (B1672297) Dinitrate, identifying its metabolites and understanding the dynamics of its biotransformation pathways. nih.gov This is crucial for understanding how the drug functions and how its effects are sustained over time. silantes.com A labeled version of a drug, such as this compound, is frequently used as an internal standard in pharmacokinetic studies. nih.gov When added to biological samples like blood or plasma, it allows for the precise quantification of the non-labeled drug via techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
Beyond pharmacology, isotopic tracers are used to track pollutants in the environment, study oceanic carbon cycles, and assess hydrological systems. adesisinc.comuniversite-paris-saclay.frbioone.org For instance, the distinct isotopic ratios in lead can identify the source of environmental contamination. universite-paris-saclay.fr The principles are the same: using a known isotopic signature to trace the origin, movement, and fate of a substance in a complex system. mdpi.com The use of compounds like this compound in highly regulated and quantitative studies exemplifies the power of a multi-tracer approach to solve complex scientific problems across diverse fields. musechem.commdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Isosorbide Dinitrate |
| Carbon-13 |
| Sorbitol |
| Lead |
This table contains interactive data.
Q & A
Q. How can researchers confirm the structural integrity of Isosorbide-13C6 Dinitrate in experimental settings?
Methodological Answer:
- Use nuclear magnetic resonance (NMR) spectroscopy to verify the carbon-13 isotopic labeling pattern, focusing on the distinct chemical shifts of the ¹³C-enriched positions.
- Perform mass spectrometry (MS) to confirm the molecular ion peak (M+H⁺) at m/z 296 (accounting for six ¹³C atoms and two nitrate groups). Cross-reference spectral data with databases like the NIST Chemistry WebBook .
- Validate purity via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm, using the assay protocols outlined in pharmacopeial standards .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- Employ isotope dilution mass spectrometry (IDMS) to enhance accuracy by spiking samples with a known quantity of a deuterated or ¹³C-labeled internal standard.
- Optimize liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters to separate this compound from endogenous metabolites, using mobile phases like methanol/ammonium acetate (pH 4.5) .
- Validate the method using calibration curves with ≥5 points and precision/recovery tests per FDA bioanalytical guidelines .
Advanced Research Questions
Q. How can isotopic labeling (¹³C) influence the study of Isosorbide Dinitrate’s pharmacokinetics in vivo?
Methodological Answer:
- Design tracer studies to track the compound’s absorption, distribution, metabolism, and excretion (ADME) using ¹³C-labeled isotopologues. Compare results with non-labeled analogs to identify isotopic effects on bioavailability .
- Use compartmental modeling to analyze time-concentration data from plasma samples, incorporating parameters like clearance (CL) and volume of distribution (Vd). Include control groups to isolate isotopic interference .
Q. How should researchers address contradictions in stability data for this compound under varying storage conditions?
Methodological Answer:
- Conduct accelerated stability studies at elevated temperatures (e.g., 40°C/75% RH) and compare degradation kinetics with real-time data. Use HPLC-UV to monitor nitrate ester hydrolysis, a common degradation pathway .
- Apply multivariate analysis (e.g., ANOVA) to identify statistically significant factors (e.g., pH, humidity) contributing to instability. Replicate conflicting studies to verify reproducibility .
Q. What experimental strategies are optimal for investigating the metabolic pathways of this compound?
Methodological Answer:
- Utilize ¹³C-isotopic tracing in hepatocyte or microsomal incubations to map metabolic products (e.g., mononitrates) via high-resolution MS. Confirm metabolite structures using synthetic standards .
- Integrate genomic or proteomic profiling to identify enzymes (e.g., cytochrome P450 isoforms) involved in metabolism, correlating activity with isotopic enrichment patterns .
Q. How can researchers design experiments to assess the isotopic effect of ¹³C on Isosorbide Dinitrate’s pharmacodynamics?
Methodological Answer:
- Compare dose-response curves of ¹³C-labeled and non-labeled Isosorbide Dinitrate in ex vivo vascular relaxation assays. Use nitric oxide (NO) release as a primary endpoint, measured via chemiluminescence .
- Apply molecular dynamics simulations to model the impact of ¹³C substitution on drug-receptor binding affinity, focusing on torsional energy differences in the dinitrate moiety .
Q. What methodologies are critical for validating the use of this compound as an internal standard in quantitative assays?
Methodological Answer:
- Perform cross-validation with non-isotopic analogs to ensure identical chromatographic retention times and ionization efficiency in LC-MS/MS systems.
- Test matrix effects by spiking the compound into diverse biological fluids (e.g., plasma, urine) and comparing recovery rates against solvent-only controls .
Data Analysis and Reproducibility
Q. How can researchers systematically resolve discrepancies in reported assay results for this compound?
Methodological Answer:
- Conduct interlaboratory studies using standardized protocols (e.g., USP guidelines) to isolate variability sources (e.g., column batch, detector sensitivity) .
- Apply meta-analysis to aggregate published data, weighting results by study quality (e.g., sample size, validation rigor) and identifying outliers via funnel plots .
What frameworks are recommended for formulating hypothesis-driven research questions about this compound?
Methodological Answer:
- Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define scope, e.g., “In rodent models (P), does ¹³C-labeling (I) alter vasodilation efficacy (O) compared to non-labeled Isosorbide Dinitrate (C) over 24 hours (T)?” .
- Evaluate questions against the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with translational potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
